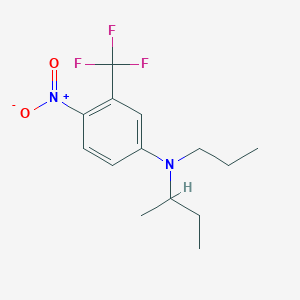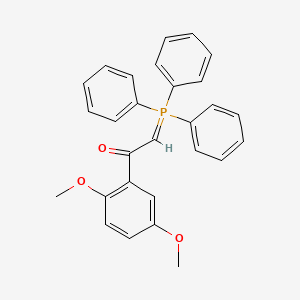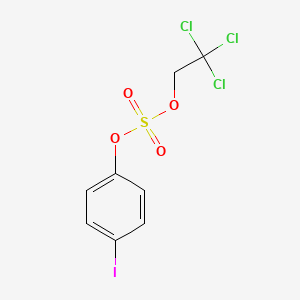
4-Iodophenyl 2,2,2-trichloroethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyl 2,2,2-trichloroethyl sulfate is a chemical compound with the molecular formula C8H6Cl3IO4S It is known for its unique structure, which includes an iodophenyl group and a trichloroethyl sulfate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 4-iodophenol with 2,2,2-trichloroethanol in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodophenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous solutions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfate ester bond yields 4-iodophenol and 2,2,2-trichloroethanol .
Wissenschaftliche Forschungsanwendungen
4-Iodophenyl 2,2,2-trichloroethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodophenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, while the trichloroethyl sulfate moiety may influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4’-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate
- N-(4-Iodophenyl)-2,2,2-trichloroacetamide
- 2,2,2-Trichloroethanol
Comparison: 4-Iodophenyl 2,2,2-trichloroethyl sulfate is unique due to the presence of both an iodophenyl group and a trichloroethyl sulfate moiety. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, which are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
653605-19-7 |
|---|---|
Molekularformel |
C8H6Cl3IO4S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(4-iodophenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C8H6Cl3IO4S/c9-8(10,11)5-15-17(13,14)16-7-3-1-6(12)2-4-7/h1-4H,5H2 |
InChI-Schlüssel |
HOFMFOCTDWIRJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


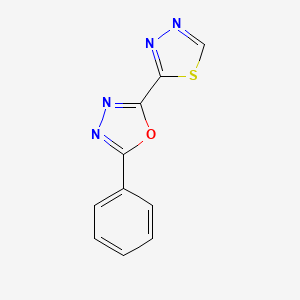
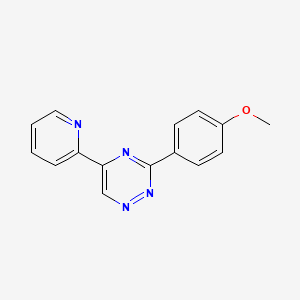
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
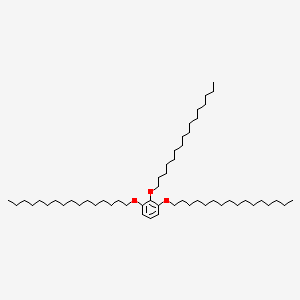
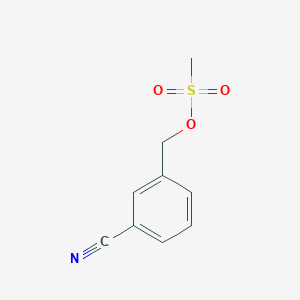
![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
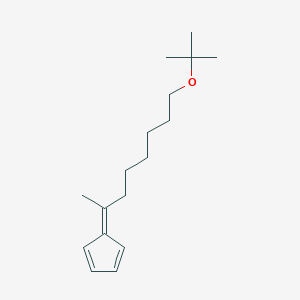
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
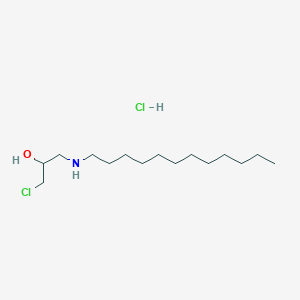
![Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol](/img/structure/B12544784.png)
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
